N-Morpholinyllysergamide tartrate

Description

Historical Evolution of Lysergamide (B1675752) Research

The journey into the world of lysergamides began in the early 1930s with the isolation and characterization of several naturally occurring compounds from ergot alkaloids, such as ergine and ergometrine. wikipedia.org This foundational work was significantly advanced by Swiss chemist Albert Hofmann at Sandoz Laboratories. In 1938, while systematically modifying the lysergamide scaffold in search of new circulatory stimulants, Hofmann synthesized lysergic acid diethylamide (LSD). ncats.iocaymanchem.comhouseofswitzerland.orgnih.gov The powerful psychoactive effects of LSD were unintentionally discovered by Hofmann in 1943, a discovery that opened a new chapter in neuroscience and psychiatric research. houseofswitzerland.orgnih.govacs.org

The decades that followed, particularly the 1950s and 1960s, were a period of intense investigation into lysergamides. wikipedia.orgcaymanchem.com Researchers, including Hofmann and his colleagues, synthesized a wide array of LSD analogs, modifying various parts of the molecule to understand its structure-activity relationships. wikipedia.org This era of research aimed to explore the therapeutic potential of these compounds and to delineate the chemical requirements for their profound psychological effects. acs.orgwikipedia.org Among the numerous derivatives created during this period was N-Morpholinyllysergamide (LSM-775), first described in the scientific literature by Albert Hofmann and his team by 1955. wikipedia.orgnih.gov However, with the rise of recreational use and subsequent legal restrictions in the 1960s and early 1970s, clinical research into many lysergamides, including LSD, was largely halted. nih.govacs.orgwikipedia.org In recent years, there has been a renaissance in psychedelic research, with renewed scientific interest in the therapeutic potential of these compounds, prompting a re-examination of historical analogs like N-Morpholinyllysergamide. houseofswitzerland.orgacs.org

Contextualization of N-Morpholinyllysergamide Tartrate within Novel Lysergamide Analogs

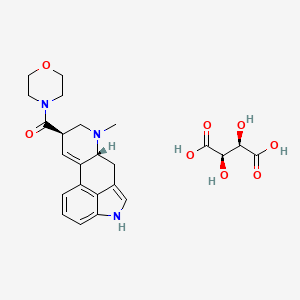

This compound is a semi-synthetic derivative of lysergic acid, belonging to the broad class of ergoline (B1233604) alkaloids. wikipedia.org Its chemical structure features the characteristic ergoline ring system, with a morpholine (B109124) moiety attached to the carboxyl group of lysergic acid. nih.govontosight.ai This distinguishes it from LSD, which has a diethylamide group at the same position. The compound is typically supplied as a tartrate salt to enhance its stability and solubility for research purposes. ontosight.ai

In the landscape of lysergamide analogs, this compound occupies a unique position. While many analogs were created by modifying the N1 or N6 positions of the ergoline ring, N-Morpholinyllysergamide represents a modification at the amide group, similar to other analogs like lysergic acid pyrrolidide (LPD-824) and lysergic acid piperidide (LSD-Pip). wikipedia.org The emergence of numerous novel lysergamide analogs on the new psychoactive substances (NPS) market in the 21st century has spurred renewed interest in systematically characterizing these compounds. nih.govnih.gov N-Morpholinyllysergamide, having appeared on the NPS market in 2013, is often studied alongside these newer analogs to build a comprehensive understanding of the structure-activity relationships within this chemical class. nih.govnih.gov

Rationale for Academic Investigation of this compound

The primary impetus for the academic investigation of this compound stems from conflicting historical reports regarding its potency and its distinct pharmacological profile compared to LSD. nih.govpsychonautwiki.orgmdma.charchive.org Early human studies in the 1950s produced inconsistent results, with some suggesting it had comparable potency to LSD, while others indicated it was significantly weaker. nih.gov This discrepancy has been a long-standing question in the field.

Modern research has sought to resolve this ambiguity by employing advanced analytical and pharmacological techniques. nih.gov A key finding that rationalizes its investigation is its activity as a non-selective agonist at both serotonin (B10506) 5-HT₁A and 5-HT₂A receptors. wikipedia.orgnih.gov This is significant because while 5-HT₂A receptor activation is primarily associated with the psychedelic effects of lysergamides, the concurrent activation of 5-HT₁A receptors appears to modulate or even suppress these effects. wikipedia.orgnih.gov

In vivo studies using the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic potential, have shown that N-Morpholinyllysergamide does not induce the HTR on its own. nih.govnih.gov However, when the 5-HT₁A receptor is blocked with an antagonist, it robustly elicits the HTR. wikipedia.orgnih.gov This finding provides a clear pharmacological explanation for the reports of its weak or threshold psychedelic effects in humans and highlights the compound as a valuable research tool for dissecting the complex interplay between different serotonin receptor subtypes in mediating the effects of lysergamides. nih.govontosight.ai Therefore, the academic investigation of this compound is crucial for understanding the nuanced structure-activity relationships of lysergamides and the intricate mechanisms of the serotonin system.

Research Findings on this compound

Analytical Characterization

A comprehensive analytical characterization of N-Morpholinyllysergamide (LSM-775) has been conducted to establish its chemical identity and purity. These analyses are crucial for ensuring the quality of the reference material used in pharmacological studies. The table below summarizes the techniques used and the key findings from the analysis of a powdered sample of LSM-775. nih.gov

| Analytical Technique | Key Findings |

| X-ray Crystallography | Confirmed the molecular structure and stereochemistry of the compound. |

| Nuclear Magnetic Resonance (NMR) | Provided detailed information about the chemical environment of each atom in the molecule, confirming the expected structure. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determined the retention time and mass spectrum of the compound, which can be used for its identification in complex mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Assessed the purity of the sample and provided another method for its quantification. |

| Infrared (IR) Spectroscopy | Provided information about the functional groups present in the molecule, further confirming its identity. |

Pharmacological Profile

The pharmacological profile of N-Morpholinyllysergamide has been investigated through in vitro receptor binding and functional assays, as well as in vivo behavioral studies. These studies have revealed a complex interaction with serotonin receptors that distinguishes it from LSD.

Receptor Affinity and Functional Efficacy

The following table summarizes the binding affinities (Ki) and functional efficacies (EC₅₀) of N-Morpholinyllysergamide at various serotonin receptor subtypes. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy (EC₅₀, nM) | Agonist/Antagonist Activity |

| 5-HT₁A | 1.9 | 0.4 | Full Agonist |

| 5-HT₂A | 4.3 | 11.2 | Partial Agonist |

| 5-HT₂B | 2.9 | 2.0 | Partial Agonist |

| 5-HT₂C | 2.2 | 3.5 | Partial Agonist |

In Vivo Studies: Head-Twitch Response (HTR)

The head-twitch response in mice is a widely used behavioral model to predict the hallucinogenic potential of substances in humans, mediated by 5-HT₂A receptor activation. nih.govnih.gov

| Condition | Head-Twitch Response (HTR) | Interpretation |

| N-Morpholinyllysergamide alone | Not induced | Suggests a lack of significant in vivo 5-HT₂A receptor-mediated hallucinogen-like effects at typical doses. |

| N-Morpholinyllysergamide + WAY-100635 (5-HT₁A antagonist) | Robustly induced | Indicates that the 5-HT₁A agonist activity of N-Morpholinyllysergamide masks its potential to induce 5-HT₂A-mediated effects. wikipedia.orgnih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

63938-26-1 |

|---|---|

Molecular Formula |

C24H29N3O8 |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C20H23N3O2.C4H6O6/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-1(3(7)8)2(6)4(9)10/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |

InChI Key |

WWGJSUAZJZMMPW-AJLBZGGQSA-N |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Routes for Lysergamide (B1675752) Core Structures

The ergoline (B1233604) scaffold of lysergamides is a significant synthetic challenge. Historically, many syntheses have been semi-synthetic, starting from lysergic acid obtained by the hydrolysis of ergot alkaloids like ergotamine. youtube.com However, numerous total synthesis strategies have been developed to allow for greater molecular diversity. These routes aim to construct the four-ring system from simpler starting materials.

Several distinct and notable strategies for the total synthesis of lysergic acid, the immediate precursor to most lysergamides, have been reported. A concise approach involves the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative, achieving the synthesis in six steps from commercial materials. nsf.govchemrxiv.org Other advanced methods include:

Stereoselective constructions using Evans aldol (B89426) reactions to set key stereocenters, followed by a ring-closing metathesis and an intramolecular Heck reaction to form the C and D rings of the ergoline structure. researchgate.net

Palladium-catalyzed methods , such as the Suzuki coupling of an indole-4-boronic acid with a functionalized pyridine (B92270) derivative. researchgate.net

Cycloaddition strategies , including asymmetric synthesis via an intramolecular (3+2) dipolar cycloaddition followed by a ring-expansion sequence. researchgate.net

Organocatalytic approaches , for instance, using an organocatalytic aldol reaction to build the tetracyclic core. researchgate.net

Intramolecular alkylation , such as a "borrowing hydrogen" strategy, to form the ergoline tetracycle. nih.gov

These diverse strategies provide access to the lysergamide core and offer pathways to analogs that are not accessible from natural sources. nih.gov

Table 1: Comparison of Selected Synthetic Strategies for the Lysergamide Core

| Strategy | Key Reactions | Starting Materials | Advantages |

|---|---|---|---|

| Dearomative Cyclization | Coupling, Dearomatization, Cyclization | Halopyridine, 4-Haloindole | Concise (6 steps), Practical, Enables novel derivatives nsf.govchemrxiv.org |

| Metathesis/Heck Reaction | Evans Aldol Reaction, Ring-Closing Metathesis, Intramolecular Heck Reaction | Crotonamide, Indole (B1671886) carbaldehyde | High stereocontrol researchgate.net |

| Suzuki Coupling | Suzuki Coupling, Base-mediated Cyclization | Indole-4-boronic acid, Substituted Pyridine | Avoids protecting group chemistry in some variations researchgate.net |

| Borrowing Hydrogen | Suzuki Coupling, Intramolecular Borrowing Hydrogen Indole Alkylation | Functionalized Indole and Alcohol | Enables construction of ergoline-like tetracycles nih.gov |

Specific Methodologies for N-Morpholinyllysergamide Tartrate Synthesis

The direct synthesis of this compound involves two primary stages: the acquisition of the lysergic acid precursor and its subsequent coupling with morpholine (B109124), followed by salt formation with tartaric acid.

The principal precursors for the synthesis are d-lysergic acid and morpholine.

d-Lysergic Acid : This is the cornerstone of the synthesis. As detailed in the previous section, it can be produced via total synthesis or, more commonly, by the hydrolysis of naturally occurring ergot alkaloids. youtube.com The base-catalyzed hydrolysis of compounds like ergotamine cleaves the existing amide bond to yield free lysergic acid. youtube.com

Morpholine : This is a readily available commercial chemical, a simple cyclic secondary amine.

Tartaric Acid : This chiral dicarboxylic acid is used in the final step to form a diastereomeric salt (tartrate), which can aid in purification and improve the stability and handling of the final compound. nih.gov

The formation of the amide bond between the carboxylic acid of lysergic acid and the secondary amine of morpholine is the key chemical transformation. This is a standard amide coupling reaction. Several methods can be employed:

Acid Chloride Formation : Lysergic acid can be converted to its more reactive acid chloride derivative using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting lysergoyl chloride is then reacted with morpholine in the presence of a base to neutralize the HCl byproduct.

Peptide Coupling Reagents : A more direct and often milder method involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing it to react directly with the amine. Common coupling agents used in similar syntheses include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions. nih.gov

The reaction is typically carried out in an inert, anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide) at controlled temperatures to prevent degradation of the sensitive ergoline structure. Optimization would involve screening different coupling reagents, solvents, temperatures, and reaction times to maximize the yield and purity of the final product.

Table 2: Representative Synthetic Step for N-Morpholinyllysergamide Formation

| Reactants | Reagents & Conditions | Product |

|---|

The biological activity of lysergamides is highly dependent on their stereochemistry. d-Lysergic acid has two key stereocenters at positions C5 and C8. The natural configuration is (5R, 8R). Maintaining this stereochemistry is critical.

During semi-synthesis from natural ergot alkaloids, the inherent stereochemistry of d-lysergic acid is preserved.

In total synthesis, stereoselectivity is a primary goal. Asymmetric reactions, such as the Evans aldol reaction, are employed to establish the correct stereochemistry early in the synthetic sequence. researchgate.net

The final amidation step to attach the morpholine ring does not typically affect the existing stereocenters at C5 and C8, as the reaction occurs at the carboxyl group, which is not a stereocenter. Therefore, the stereointegrity of the lysergic acid core is transferred directly to the final N-Morpholinyllysergamide product. Studies on other lysergamide analogs have confirmed that the stereochemical properties of the amide substituent can significantly influence biological activity. nih.govmdma.ch

Design and Generation of N-Morpholinyllysergamide Analogs

The ergoline scaffold provides multiple points for chemical modification to generate a diverse library of analogs. The design of these analogs is guided by the desire to explore structure-activity relationships. Modifications can be made at three primary locations. youtube.com

Amide Moiety (Position C8) : This is the most common site of modification. The morpholine ring can be readily replaced with a wide variety of other primary or secondary amines through the same amide coupling strategies described above. This allows for systematic variation of the size, lipophilicity, and electronic properties of the C8 substituent. youtube.comnih.gov

Piperidine (B6355638) Nitrogen (Position N6) : The methyl group at the N6 position can be replaced with other alkyl groups. This is typically achieved by first demethylating nor-lysergic acid and then performing N-alkylation with a suitable alkyl halide. mdma.ch

Indole Nitrogen (Position N1) : The indole N-H can be substituted with various groups. This modification is typically performed on a protected lysergic acid intermediate before the final amide coupling.

Ergoline Ring System : Modern total synthesis routes are being developed specifically to allow for the introduction of substituents onto the aromatic A-ring or the C-ring of the ergoline core. chemrxiv.orgnih.gov For example, a recently developed concise synthesis of lysergic acid is anticipated to enable the creation of novel derivatives such as 12-chlorolysergic acid. nsf.gov This is a significant advance, as such modifications are not possible starting from the natural product. nih.gov

Table 3: Potential Sites for Analog Derivatization of N-Morpholinyllysergamide

| Modification Site | Position | Description of Possible Changes | Synthetic Strategy |

|---|---|---|---|

| Amide Group | C8 | Replacement of morpholine with other cyclic or acyclic amines (e.g., diethylamine, pyrrolidine (B122466), piperidine). youtube.com | Amide coupling of lysergic acid with a different amine. |

| Piperidine Nitrogen | N6 | Replacement of the N-methyl group with other alkyl or functionalized groups (e.g., ethyl, propyl, allyl). mdma.ch | N-alkylation of a nor-lysergic acid derivative. |

| Indole Nitrogen | N1 | Substitution of the indole proton with alkyl, acyl, or other groups. youtube.com | N-alkylation or N-acylation of a protected ergoline intermediate. |

| Aromatic A-Ring | e.g., C12 | Introduction of substituents like halogens (e.g., chloro, fluoro) or other functional groups. nsf.govnih.gov | Requires total synthesis from appropriately substituted precursors. |

Structure Activity Relationship Sar Studies

General Principles of Lysergamide (B1675752) Structure-Activity Relationships

The biological activity of lysergamides, a class of compounds derived from the ergoline (B1233604) alkaloid structure, is governed by several key structural features. These molecules are characterized as "rigidified tryptamines," and their interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, is considered fundamental to their pharmacological effects. researchgate.net

The essential components for activity in the lysergamide scaffold include:

The Ergoline Core: This tetracyclic structure is the foundational framework. The indoleamine portion within this core is crucial for interaction with serotonin receptors.

The D-Ring Double Bond: Saturation of the double bond in the D-ring of the ergoline nucleus, as seen in dihydro-LSD, typically results in a significant reduction or complete loss of hallucinogenic-like activity. caymanchem.com

Substitution at the N⁶-Position: The methyl group at the N⁶ position is common in potent lysergamides like lysergic acid diethylamide (LSD). Replacing this methyl group with ethyl, n-propyl, or allyl substituents can maintain or slightly decrease activity, while larger, bulkier groups like isopropyl and n-butyl tend to reduce activity. caymanchem.com

The Carboxamide Moiety at C8: The nature of the substituent on the amide at the C8 position is a critical determinant of potency and efficacy. The diethylamide group of LSD is considered optimal for high potency. caymanchem.com Forcing larger groups into the receptor's binding pocket can distort it, while smaller groups may lead to an unfavorable conformational change, both of which can diminish receptor activation. caymanchem.com

Modifications to the indole (B1671886) nitrogen (N¹) also significantly impact receptor affinity. For instance, N¹-acyl substitution on LSD has been shown to reduce affinity for the 5-HT₂A and 5-HT₁A receptors by one to two orders of magnitude. nih.govresearchgate.net However, these N¹-acyl derivatives can act as prodrugs, being converted to LSD in vivo. researchgate.net

Elucidating the Role of the Morpholine (B109124) Moiety in Lysergamide Activity

In N-Morpholinyllysergamide (also known as lysergic acid morpholide or LSM-775), the diethylamide group of LSD is replaced by a morpholine ring. Morpholine is a heterocyclic motif frequently used in medicinal chemistry, recognized as a "privileged pharmacophore" for its ability to modulate pharmacokinetic properties and interact with biological targets. nih.gov

The replacement of the flexible diethyl groups with the more constrained, cyclic morpholine ring alters the compound's steric and electronic profile. The morpholine ring contains an ether oxygen atom, which can influence solubility and hydrogen bonding potential compared to the alkyl groups of LSD's diethylamide. In spectroscopic analysis, the C-O stretch associated with the morpholine ring provides a key feature for identifying LSM-775. nih.gov Due to the restricted rotation of the amide bond, the four methylene (B1212753) carbons of the morpholine ring can be detected as separate resonances in ¹³C NMR spectra. nih.gov

Pharmacologically, this structural change results in a distinct receptor interaction profile. While maintaining affinity for serotonin receptors, the morpholine moiety modifies the compound's functional activity, leading to different preclinical effects compared to LSD. nih.govresearchgate.net

Impact of N-Substitution Patterns on Biological Interactions

The substituent at the C8 carboxamide position is a primary determinant of a lysergamide's interaction with serotonin receptors. The size, shape, and lipophilicity of this group dictate the compound's fit within the receptor binding pocket and its subsequent activation.

Systematic modification of this group has yielded key SAR insights:

Acyclic vs. Cyclic Amides: The prototypical lysergamide, LSD, features an acyclic N,N-diethylamide group. This configuration is considered nearly optimal for potent 5-HT₂A agonism. researchgate.net Replacing it with a cyclic amide, such as the morpholine in LSM-775 or a pyrrolidino or piperidinyl group, significantly alters the activity profile.

Ring Size and Heteroatoms: The introduction of a six-membered morpholine ring, as in LSM-775, creates a different steric profile than the five-membered ring of a pyrrolidine (B122466) analog or the purely carbocyclic six-membered ring of a piperidine (B6355638) analog. The oxygen atom in the morpholine ring introduces a polar, hydrogen bond-accepting feature not present in carbocyclic or simple alkyl substituents.

Stereochemistry: For chiral substituents on the amide, stereochemistry plays a crucial role. For example, studies with amides of (R)- and (S)-2-aminobutane on the lysergic acid scaffold have demonstrated stereoselective differences in LSD-like activity. dntb.gov.ua

The table below illustrates how different N-substitutions on the lysergamide core influence binding affinity at human serotonin receptors.

| Compound | N-Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|---|

| LSD | Diethylamide | 9.5 | 14.7 | 45.3 |

| ALD-52 (1-Acetyl-LSD) | Diethylamide (N¹-acetyl) | 1054 | 174 | 22.5 |

| 1P-LSD (1-Propionyl-LSD) | Diethylamide (N¹-propionyl) | 637 | 196 | 12.5 |

| 1B-LSD (1-Butanoyl-LSD) | Diethylamide (N¹-butanoyl) | 345 | 87.7 | 25.4 |

Data sourced from Halberstadt et al. (2020) nih.gov

Correlation of Molecular Structure with Pre-clinical Pharmacological Effects

The structural features of N-Morpholinyllysergamide (LSM-775) directly correlate with its observed preclinical pharmacological profile. In vitro binding and functional assays reveal that LSM-775 acts as a nonselective agonist at both 5-HT₁A and 5-HT₂A receptors. nih.govresearchgate.net This dual activity is a key differentiator from other lysergamides and influences its in vivo effects.

A standard preclinical model for assessing 5-HT₂A receptor activation is the head-twitch response (HTR) in rodents. Serotonergic hallucinogens typically induce this behavior. nih.gov Interestingly, LSM-775 does not induce the HTR on its own. However, when 5-HT₁A receptors are blocked by pretreatment with a selective antagonist like WAY-100,635, LSM-775 then produces a robust HTR. nih.govresearchgate.net This finding suggests that the compound's concurrent activation of 5-HT₁A receptors masks or suppresses its 5-HT₂A-mediated effects in this specific behavioral assay. researchgate.net

Advanced SAR Methodologies for Lysergamide Derivatives

The study of structure-activity relationships for lysergamide derivatives has evolved beyond traditional synthetic modification and bioassay screening. Modern research increasingly employs advanced methodologies to gain deeper insights into molecular interactions and to guide the design of new compounds.

In Silico and Computational Approaches:

Molecular Docking: Computational models of receptor structures, such as the 5-HT₂A receptor, are used to simulate the binding of lysergamides like N-Morpholinyllysergamide. These models help visualize the binding orientation and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues in the receptor's binding pocket. This can explain why certain substituents, like the morpholine moiety, confer specific activity profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. By analyzing physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) of different lysergamide analogs, QSAR models can predict the activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process.

Advanced In Vitro Assays:

Biased Agonism Assays: Receptors like the 5-HT₂A can signal through multiple intracellular pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). Advanced cell-based assays can now quantify the extent to which a ligand activates one pathway over another. nih.gov LSD itself is known to be a biased agonist. wikipedia.org Investigating the signaling bias of N-Morpholinyllysergamide could reveal whether the morpholine substituent directs the signaling cascade differently than LSD's diethylamide group, providing a more nuanced understanding of its functional activity at the molecular level.

These advanced methodologies are crucial for modernizing preclinical drug development, allowing for more accurate predictions of a compound's pharmacological profile and reducing reliance on traditional screening funnels. nih.govresearchwithrutgers.com

Molecular Pharmacology and Receptor Binding Profiles

In Vitro Radioligand Binding Assays for N-Morpholinyllysergamide Tartrate

In Vitro Radioligand Binding Assays for this compound

Radioligand binding assays are crucial in determining the affinity of a compound for specific receptors. These assays utilize a radioactively labeled compound (radioligand) that is known to bind to a particular receptor. By measuring the displacement of this radioligand by the compound of interest, in this case, this compound, researchers can determine its binding affinity.

This compound, like other lysergic acid derivatives, demonstrates a notable affinity for serotonin (B10506) receptors. ontosight.aiwikipedia.org It is known to be a serotonin 5-HT2A receptor agonist. wikipedia.orggoogleapis.com Research suggests that it shares an affinity for serotonin receptors with LSD, though with modified efficacy. vulcanchem.com Specifically, it exhibits a moderate affinity for the 5-HT2A receptor, with a reported binding affinity (Ki) in the range of approximately 100–300 nM. vulcanchem.com This interaction with the 5-HT2A receptor is a key characteristic of many serotonergic psychedelics. wikipedia.org The compound's potential as a partial agonist at these receptors might lead to a reduction in certain psychoactive effects. vulcanchem.com

The affinity for other serotonin receptor subtypes, such as 5-HT1A, is also an area of interest in fully characterizing its pharmacological profile. nih.gov The determination of ligand efficacy at the 5-HT1A receptor is considered important for screening potential drug candidates. nih.gov

Characterization of Binding to Other Aminergic Receptors (e.g., Dopaminergic, Adrenergic)

Beyond the serotonergic system, this compound also interacts with other aminergic receptors, including dopaminergic and adrenergic receptors. Studies have shown moderate binding to dopamine (B1211576) D2 and adrenergic α1A receptors. vulcanchem.com The interaction with adrenergic receptors is a known characteristic of some related compounds. mdpi.comcvpharmacology.com Dopamine agonists, which activate dopamine receptors, are a class of drugs with various clinical applications. drugbank.com

Functional Receptor Assays (e.g., [35S]GTPγS binding, calcium mobilization)

Functional receptor assays provide insights into the functional consequences of a ligand binding to its receptor, determining whether it acts as an agonist, antagonist, or inverse agonist. nih.gov These assays can measure downstream signaling events such as G-protein activation or changes in intracellular calcium levels. nih.gov

One such assay is the [35S]GTPγS binding assay, which measures the activation of G-proteins, a key step in the signaling cascade of many receptors, including serotonin receptors. elifesciences.orgnih.gov This assay can help to determine the potency and efficacy of a compound. elifesciences.org Another common functional assay is the measurement of intracellular calcium mobilization, which is particularly relevant for Gq-coupled receptors. nih.gov While specific data for this compound in these assays is not widely published, the methodologies are standard for characterizing novel psychoactive compounds. nih.govnih.gov

Determination of Receptor Selectivity and Potency

Receptor selectivity refers to the degree to which a compound binds to a specific receptor or receptor subtype over others. msdmanuals.com Potency, on the other hand, is a measure of the concentration of a drug required to produce a specific effect. Both are critical parameters in understanding the pharmacological profile of a compound. nih.gov

For this compound, its selectivity profile indicates a primary interaction with serotonin receptors, particularly 5-HT2A, with additional moderate affinity for dopamine D2 and adrenergic α1A receptors. vulcanchem.com The potency of its partial agonism at the 5-HT2A receptor is a key area of ongoing research. vulcanchem.com

Ligand-Receptor Interaction Modeling through Computational Approaches

Computational modeling has become an invaluable tool in drug discovery and pharmacology. elifesciences.orgmdpi.com These approaches can predict how a ligand, such as this compound, will bind to its receptor at a molecular level. nih.govplos.orgnih.gov By simulating the interaction between the ligand and the three-dimensional structure of the receptor, researchers can gain insights into the specific binding modes and the key amino acid residues involved in the interaction. This information can be used to design new compounds with improved affinity and selectivity. While specific computational modeling studies on this compound are not extensively documented in publicly available literature, this approach is widely used in the study of similar psychoactive compounds.

Compound Names

| Compound Name |

| This compound |

| Lysergic acid diethylamide (LSD) |

| Serotonin |

| Dopamine |

| Noradrenaline |

Interactive Data Table: Receptor Binding Affinities of N-Morpholinyllysergamide

| Receptor | Binding Affinity (Ki) | Functional Activity |

| 5-HT2A | ~100–300 nM vulcanchem.com | Partial Agonist vulcanchem.com |

| Dopamine D2 | Moderate vulcanchem.com | Not specified |

| Adrenergic α1A | Moderate vulcanchem.com | Not specified |

Pre Clinical Pharmacological Investigations

In Vivo Models for Assessing Lysergamide-like Activity

In vivo models are crucial for understanding the potential physiological and behavioral effects of novel compounds. For substances like N-Morpholinyllysergamide, which are structurally related to classic psychedelics, rodent models provide initial insights into their activity profile. heffter.org These models help predict potential effects in humans by examining behaviors that are known to be linked to specific receptor systems in the brain. heffter.orgatu.ie

A primary behavioral assay used to screen for psychedelic-like activity in rodents is the head-twitch response (HTR). nih.govwikipedia.org This rapid, side-to-side rotational head movement is a well-established behavioral proxy for the activation of the serotonin (B10506) 5-HT2A receptor, the main target of classic hallucinogens like lysergic acid diethylamide (LSD). atu.ienih.govnih.gov Serotonergic psychedelics consistently and dose-dependently induce the HTR in mice and rats. wikipedia.orgnih.gov

Interestingly, N-Morpholinyllysergamide (also known as LSM-775) does not induce the head-twitch response in rodents when administered alone. wikipedia.org This is a significant deviation from the pharmacological profile of classic psychedelics. Research indicates that this lack of HTR is due to the compound's potent activity at the serotonin 5-HT1A receptor. wikipedia.org Studies have demonstrated that when N-Morpholinyllysergamide is co-administered with a 5-HT1A receptor antagonist, such as WAY-100635, a robust HTR is observed. wikipedia.org This finding suggests that the activation of the 5-HT1A receptor by N-Morpholinyllysergamide actively suppresses the 5-HT2A receptor-mediated head-twitch behavior. wikipedia.org

Table 1: Head-Twitch Response (HTR) Profile of N-Morpholinyllysergamide and a Comparator

| Compound | HTR Induction (Alone) | HTR Induction (with 5-HT1A Antagonist) | Mediating Receptor for HTR |

|---|---|---|---|

| N-Morpholinyllysergamide (LSM-775) | No response observed wikipedia.org | Robust response observed wikipedia.org | 5-HT2A (suppressed by 5-HT1A activity) wikipedia.org |

| Lysergic Acid Diethylamide (LSD) | Dose-dependent response observed nih.gov | Not applicable | 5-HT2A nih.govwikipedia.org |

As a derivative of lysergic acid, N-Morpholinyllysergamide is of interest for its potential effects on the central nervous system (CNS). ontosight.aiontosight.ai Its interaction with serotonin receptors, which are widely distributed throughout the brain, suggests it can influence various physiological and psychological processes. ontosight.ai While detailed preclinical studies on its broader CNS effects are limited, early reports claim that N-Morpholinyllysergamide may produce fewer signs of cardiovascular stimulation and peripheral toxicity compared to LSD. wikipedia.org The unique receptor binding profile suggests a complex interplay of effects within the CNS, differing from that of 5-HT2A selective agonists.

Pharmacodynamic Characterization in Pre-clinical Species

Pharmacodynamics examines the biochemical and physiological effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect. nih.gov For N-Morpholinyllysergamide, its pharmacodynamic profile is defined by its interactions with multiple serotonin receptor subtypes.

Research has characterized N-Morpholinyllysergamide as a potent full agonist at the serotonin 5-HT1A receptor. wikipedia.org Simultaneously, it acts as a potent partial agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org This mixed agonist profile is critical to understanding its unique behavioral effects, particularly the suppression of the head-twitch response. The potent stimulation of 5-HT1A receptors appears to functionally override or modulate the effects of its partial agonism at 5-HT2A receptors. wikipedia.org

Table 2: Preclinical Receptor Activity Profile of N-Morpholinyllysergamide

| Receptor Subtype | Activity | Potency |

|---|---|---|

| Serotonin 5-HT1A | Full Agonist wikipedia.org | Potent wikipedia.org |

| Serotonin 5-HT2A | Partial Agonist wikipedia.org | Potent wikipedia.org |

| Serotonin 5-HT2B | Partial Agonist wikipedia.org | Potent wikipedia.org |

| Serotonin 5-HT2C | Partial Agonist wikipedia.org | Potent wikipedia.org |

Neurobiological Mechanisms of Action of N-Morpholinyllysergamide

The neurobiological mechanisms of a compound describe how it interacts with neural systems to produce its effects. For N-Morpholinyllysergamide, these mechanisms are rooted in its modulation of the serotonin system. ontosight.ai

The primary neurotransmitter system modulated by N-Morpholinyllysergamide is the serotonergic system. ontosight.aiontosight.ai Unlike classic psychedelics that show a strong preference for the 5-HT2A receptor, N-Morpholinyllysergamide's significant affinity and full agonist activity at 5-HT1A receptors introduce a different dynamic. wikipedia.org The serotonin system is a major neuromodulatory system in the brain, originating in the brainstem and projecting widely to regulate mood, cognition, and consciousness. nih.govyoutube.com The compound's concurrent partial agonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors means it can influence a wide array of serotonin-mediated pathways. The functional output of this multi-receptor engagement, as seen in the head-twitch model, is a complex modulation rather than a simple activation of psychedelic-associated pathways. wikipedia.org

Neuroplasticity, the ability of the brain to reorganize itself by forming new neural connections, and synaptic remodeling are areas of intense interest in psychedelic research. researchgate.netnih.gov Compounds that act on serotonin receptors are being investigated for their potential to promote beneficial changes in brain structure and function. googleapis.comgoogleapis.comgoogle.com Synaptic remodeling is a fundamental process in learning and memory and involves the alteration of synaptic structures. vanderbilt.edufrontiersin.org

To date, specific preclinical studies investigating the effects of N-Morpholinyllysergamide on neuroplasticity and synaptic remodeling pathways have not been published in the scientific literature. While other lysergamides and serotonergic compounds are being explored for these properties, the unique 5-HT1A-dominant receptor profile of N-Morpholinyllysergamide means that such effects cannot be assumed. wikipedia.org Future research would be required to determine if N-Morpholinyllysergamide induces changes in neuronal structure, such as dendritic spine density, or influences the molecular pathways involved in synaptic plasticity.

Metabolism and Biotransformation Studies

In Vitro Metabolic Stability and Metabolite Identification.uni-saarland.deresearchgate.net

Initial investigations into the metabolism of N-Morpholinyllysergamide have utilized in vitro models to predict its behavior in the human body. uni-saarland.deresearchgate.net These studies are crucial for identifying potential metabolites and understanding the compound's stability in biological environments. uni-saarland.deresearchgate.net

The in vitro metabolism of N-Morpholinyllysergamide has been explored using pooled human liver S9 fractions and microsomes (pHLM), which contain a mixture of drug-metabolizing enzymes. uni-saarland.depubcompare.ai In these assays, the primary metabolic transformations observed were N-dealkylation and hydroxylation, as well as combinations of these processes. uni-saarland.deresearchgate.net The cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, were identified as the main catalysts for these reactions. uni-saarland.de

A study systematically investigated the in vitro phase I and II metabolism of nine lysergic acid diethylamide (LSD) derivatives, including N-Morpholinyllysergamide, using pooled human liver S9 fraction. uni-saarland.de The metabolites were identified using liquid chromatography coupled with high-resolution tandem mass spectrometry. uni-saarland.de

| Metabolic Reaction | Resulting Metabolite | Key Enzymes Involved |

|---|---|---|

| N-dealkylation | N-dealkylated metabolite | CYP1A2, CYP3A4 |

| Hydroxylation | Hydroxylated metabolite | CYP1A2, CYP3A4 |

| Combined N-dealkylation and Hydroxylation | N-dealkylated and hydroxylated metabolite | CYP1A2, CYP3A4 |

The stability of N-Morpholinyllysergamide has been assessed in human serum to understand its persistence in the bloodstream. sci-hub.senih.gov Some lysergamides, particularly those with N1-acyl substitutions, can undergo hydrolysis back to their core structures. evitachem.comnih.gov For instance, studies on other LSD analogs like 1P-LSD have shown temperature-dependent hydrolysis to LSD in serum, a reaction that can be catalyzed by enzymes and prevented by the addition of sodium fluoride (B91410). sci-hub.se While specific data on the hydrolysis of N-Morpholinyllysergamide in serum is part of broader stability studies of LSD analogs, the general understanding is that the stability can be influenced by storage conditions and the presence of preservatives. nih.gov A recent comprehensive study developed a highly sensitive method to determine the stability of 15 designer LSD analogs, including N-Morpholinyllysergamide, in various biological matrices and found that sample collection in sodium fluoride can effectively stabilize these analogs. nih.gov

| Factor | Observation |

|---|---|

| Temperature | Higher temperatures can increase the rate of hydrolysis for some analogs. sci-hub.se |

| Enzymatic Activity | Serum enzymes can contribute to the hydrolysis of certain lysergamides. sci-hub.se |

| Preservatives (e.g., Sodium Fluoride) | Can prevent enzymatic degradation and stabilize the compound. sci-hub.senih.gov |

Prodrug Potential and Active Metabolite Formation.uni-saarland.deljmu.ac.uk

The concept of a prodrug, an inactive compound that is converted to an active drug in the body, is relevant to the study of lysergamides. ljmu.ac.uk Several N1-acyl substituted lysergamides are known to be prodrugs of LSD or other active lysergamides. nih.govljmu.ac.uk For example, 1P-LSD and 1CP-LSD have been shown to form LSD in human serum. frontiersin.org

In the case of N-Morpholinyllysergamide, the in vitro metabolism studies have identified N-dealkylated and hydroxylated metabolites. uni-saarland.de However, the available research does not explicitly state that N-Morpholinyllysergamide itself is a prodrug that forms a more active primary metabolite responsible for its psychoactive effects. uni-saarland.dex-mol.com Unlike some other lysergamides that are deacylated to LSD, the primary metabolic pathways identified for N-Morpholinyllysergamide are N-dealkylation and hydroxylation. uni-saarland.de The pharmacological activity of these specific metabolites has not been fully characterized to determine if they are more potent than the parent compound. uni-saarland.dex-mol.com It is known that psilocybin is a prodrug for psilocin, which is the active compound responsible for its psychedelic effects. acs.orgnih.govwikipedia.org

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Lysergamide (B1675752) Derivative Analysis

Chromatography, coupled with mass spectrometry, forms the cornerstone for the analysis of lysergamides, providing the necessary separation and identification capabilities. These techniques are essential for distinguishing between closely related analogs and their isomers. nih.govresearchgate.netnih.govatu.ie

Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the analysis of lysergamide derivatives. nih.govresearchgate.netnih.gov This method offers high sensitivity and selectivity, which is crucial due to the low concentrations often encountered in biological samples. researchgate.netnih.gov

LC-MS/MS allows for the separation of various lysergamides and their isomers. For instance, an LC-MS/MS method was developed to separate LSD from its analogs, although in some cases, co-elution of isomers like LSD and iso-LSD was observed. nih.gov Despite co-elution, differentiation can often be achieved by comparing the ion ratios of specific transitions in the tandem mass spectrometer. nih.gov High-resolution platforms like LC-quadrupole time-of-flight (QTOF)-MS are also employed for the characterization of new lysergamide analogs, enabling the identification of impurities and degradation products based on accurate mass measurements. uni-freiburg.de

The development of sensitive LC-MS/MS methods is vital for quantitative analysis in biological matrices. A validated method for 1P-LSD and its metabolite LSD in urine and serum demonstrated limits of detection (LOD) and lower limits of quantification (LLOQ) as low as 0.005 ng/mL and 0.015 ng/mL, respectively. researchgate.netnih.gov Such methods are validated for linearity, accuracy, and precision to ensure reliable results. researchgate.netnih.gov

Table 1: LC-MS/MS Parameters for Lysergamide Analysis

| Parameter | Details | Source |

|---|---|---|

| Technique | Ultra High-Performance Liquid Chromatography Electrospray Ionization Accurate Mass Quadrupole Time of Flight Tandem Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS) | nih.gov |

| Analyte Example | 1-Propionyl-d-lysergic acid diethylamide (1P-LSD) | nih.gov |

| Mobile Phase | Acetonitrile gradient (5-70% over 3.5 min, then to 95%) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) with Agilent JetStream source | nih.gov |

| Scan Range | m/z 100 – m/z 1000 | nih.gov |

| Key Finding | Successful separation of 1P-LSD (RT=2.355 min) and LSD (RT=2.029 min) with distinct mass spectral features. | nih.gov |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Analyte Example | 1P-LSD and LSD in urine and serum | researchgate.net |

| Linearity Range | 0.015-0.4 ng/mL | researchgate.net |

| LOD/LLOQ | 0.005 ng/mL / 0.015 ng/mL | researchgate.net |

| Key Finding | Highly sensitive and validated method for quantification in biological samples, including stability tests. | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is a standard and widely used technique for the forensic analysis of lysergamides. nih.govuc.pt It provides robust and reliable identification based on both the retention time of the compound and its mass spectrum. nih.govnih.gov However, due to the low volatility and thermal instability of some lysergamides, derivatization is often necessary to improve their chromatographic behavior. ljmu.ac.ukresearchgate.net

A common derivatization agent is N,N-bis(trimethylsilyl)acetamide (BSTFA), which converts the analytes into their more volatile trimethylsilyl (B98337) (TMS) derivatives. ljmu.ac.uk This process can significantly improve the separation between isomeric compounds. nih.govljmu.ac.uk For example, derivatization with BSTFA has been shown to enhance the GC separation of LSD, MIPLA, and LAMPA. ljmu.ac.uk

Even without derivatization, GC-MS can successfully separate some lysergamide isomers. ljmu.ac.uk Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity. By selecting a common fragment ion (e.g., the iminium ion at m/z 72 for many diethylamide-containing lysergamides) and subjecting it to collision-induced dissociation (CID), distinguishable product ion spectra can be generated for isomers that are difficult to separate chromatographically. nih.govljmu.ac.uk

Table 2: GC-MS Analysis of Lysergamide Isomers

| Technique | Analytes | Key Findings | Source |

|---|---|---|---|

| GC-Triple Quadrupole-MS | LSD, MIPLA, LAMPA (underivatized) | Satisfactory separation between LSD (RT=23.51 min) and LAMPA (RT=24.48 min). | ljmu.ac.uk |

| GC-Single Quadrupole-MS | LSD, MIPLA, LAMPA (derivatized with BSTFA) | Improved separation between the three isomers. | ljmu.ac.uk |

| GC-EI-MS/MS | LSD, MIPLA, LAMPA (underivatized) | Analysis of the m/z 72 precursor ion produced distinguishable product ion spectra, allowing for mass spectral differentiation even with poor chromatographic separation. | nih.govljmu.ac.uk |

| GC-MS | 13 LSD Analogs | Study of solvent effects showed that diethyl ether, tert-butyl methyl ether, dichloromethane (B109758), and acetone (B3395972) provided the best sensitivity and stability for analysis. | nih.gov |

Spectroscopic Characterization for Structural Elucidation (NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the definitive structural elucidation of novel lysergamides and for confirming the identity of known compounds. nih.govatu.ienih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. researchgate.netresearchgate.netfrontiersin.org It is a powerful tool for the structural characterization of new lysergamide derivatives and for differentiating between isomers, such as epimers. researchgate.netfrontiersin.org For example, ¹H NMR can be used to study the epimerization of LSD to iso-LSD by integrating the distinct signals for the C-9 proton of each isomer. researchgate.net Comprehensive NMR analysis (including 1D and 2D techniques) has been essential in the characterization of numerous new psychoactive lysergamides. researchgate.netfrontiersin.org

Infrared (IR) Spectroscopy: Infrared spectroscopy, including GC-condensed phase IR, provides information about the functional groups present in a molecule, serving as a molecular fingerprint. ljmu.ac.ukresearchgate.net It is particularly useful for distinguishing between isomers that may yield very similar mass spectra. nih.govljmu.ac.uk The combination of GC-solid phase IR with GC-MS has proven sufficient to prevent the misidentification of closely related lysergamide isomers. ljmu.ac.uk While the IR spectra of many lysergamides are similar, subtle differences can be used for differentiation. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a useful technique for the initial screening and quantification of lysergamides. researchgate.netnih.govmdpi.com Lysergamides typically exhibit characteristic UV spectra with absorption maxima related to their ergoline (B1233604) core. researchgate.netmdpi.com LSD, for example, shows two main absorption peaks around 220 nm and 315 nm. researchgate.netmdpi.com Analogs with substitutions on the N1 position, such as 1P-LSD, show distinct spectra with shifted absorption maxima (e.g., peaks at 226 nm, 250 nm, and 294 nm for 1P-LSD), which allows for their differentiation from LSD. nih.govmdpi.com The UV spectrum can be used as an additional point of confirmation in forensic analysis. nih.gov

Table 3: Spectroscopic Data for Lysergamide Derivatives

| Technique | Compound | Key Spectral Features | Source |

|---|---|---|---|

| ¹H NMR | LSD / iso-LSD | C-9 resonance appears as singlets at 6.35 ppm (LSD) and 6.27 ppm (iso-LSD), allowing for quantitation of epimerization. | researchgate.net |

| UV-Vis | LSD | Absorption maxima around 220 nm and 315 nm. | researchgate.netmdpi.com |

| UV-Vis | 1P-LSD | Absorption maxima at 226 nm, 250 nm, and 294 nm. | nih.gov |

| UV-Vis | Analogs without N1 substitution (e.g., MiPLA, LAMPA) | Similar spectra with absorption maxima around 205–209 nm, 240–243 nm, and 310–312 nm. | mdpi.com |

Development and Validation of Sensitive and Selective Analytical Methods

The development and validation of analytical methods are crucial to ensure that the results of lysergamide analysis are reliable, accurate, and reproducible. researchgate.netuc.pt This is particularly important in forensic toxicology and clinical analysis, where the high potency of these compounds necessitates highly sensitive methods. researchgate.netmdpi.com

Validation is performed according to established guidelines and typically assesses several key parameters: researchgate.netrjptonline.orgturkjps.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For example, a validated LC-MS/MS method for 1P-LSD and LSD demonstrated good linearity over a calibration range of 0.015-0.4 ng/mL. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a GC-MS method to quantify LSD, the LOD and LOQ were calculated as 1.08 µg/mL and 3.23 µg/mL, respectively. uc.pt A more sensitive LC-MS/MS method for 1P-LSD in biological fluids achieved an LOD of 0.005 ng/mL. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the degree of agreement among a series of measurements, evaluated at intra-day and inter-day levels. uc.ptturkjps.org

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. turkjps.org

Stability: The chemical stability of the analyte in a given matrix under specific storage conditions. For instance, stability tests for 1P-LSD showed it was relatively stable when stored at -20°C or 5°C, but some temperature-dependent hydrolysis to LSD occurred at room temperature. researchgate.netnih.gov

The development of such validated methods enables the confident identification and quantification of N-Morpholinyllysergamide tartrate and its analogs in various samples, from seized materials to complex biological matrices. researchgate.netnih.gov

Theoretical and Computational Chemistry Applications

Quantum Chemical Studies of N-Morpholinyllysergamide Tartrate

Quantum chemical studies use the principles of quantum mechanics to investigate the electronic structure and properties of molecules. nih.gov These methods can provide a foundational understanding of a molecule's reactivity, stability, and spectroscopic characteristics.

A fundamental aspect of quantum chemical studies is the determination of a molecule's electronic structure and its preferred three-dimensional arrangement, or conformation. By solving approximations of the Schrödinger equation, researchers can map the electron density distribution and identify the most stable geometric arrangements of the atoms.

For this compound, conformational analysis would be particularly important due to the flexibility of the morpholine (B109124) ring and the ergoline (B1233604) backbone. Understanding the lowest energy conformations is crucial as it dictates how the molecule might interact with biological receptors. Different conformations can exhibit different biological activities. While no specific conformational analysis studies have been published for this compound, such studies would typically involve computational methods like Density Functional Theory (DFT) to identify stable conformers and the energy barriers between them.

Quantum chemical calculations can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's chemical bonds. These calculated frequencies can then be compared with experimental IR spectra to assign specific peaks to particular vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemistry can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. This is achieved by calculating the magnetic shielding around each nucleus, which is influenced by the molecule's electronic structure.

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a molecule is due to electronic transitions between different energy levels. Time-dependent DFT (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax) and the intensity of these transitions.

Mass Spectrometry (MS) Fragmentation: While direct prediction of a full MS fragmentation pattern is complex, quantum chemical calculations can help to rationalize observed fragmentation pathways by calculating the energies of potential fragment ions and the transition states leading to their formation.

Currently, there are no published studies that have performed these specific quantum chemical predictions for this compound.

Molecular Docking Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. mdpi.com

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the strength of the interaction for different poses. A successful docking simulation can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Although the search for new drugs for neurodegenerative diseases has led to the use of in silico studies for similar compounds, no specific molecular docking studies have been reported for this compound. rsc.org

A hypothetical molecular docking study of this compound would require a three-dimensional structure of the target receptor. The results would be presented in a table format, as shown below, detailing the binding affinity and key interacting residues.

Hypothetical Molecular Docking Results for this compound

| Target Receptor | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Serotonin (B10506) 5-HT2A | - | - | - |

| Dopamine (B1211576) D2 | - | - | - |

| Adrenergic α1A | - | - | - |

No published data available.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov An MD simulation of a ligand-protein complex, such as this compound bound to a receptor, can reveal important information about the stability of the binding pose predicted by molecular docking and the conformational changes that may occur upon binding. nih.gov

These simulations solve Newton's equations of motion for the system, providing trajectories that can be analyzed to understand the flexibility of the ligand and the protein, the role of solvent molecules, and the energetics of the binding process. While MD simulations are a powerful tool in computational drug discovery, no such studies have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological activities. qsartoolbox.org

To develop a QSAR model for a class of compounds including this compound, one would need a dataset of structurally related molecules with their corresponding biological activities (e.g., receptor binding affinities or functional potencies). Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. There are currently no published QSAR models that specifically include this compound.

Table of Compound Names Mentioned

| Compound Name |

|---|

Future Directions and Research Opportunities

Exploration of Novel N-Morpholinyllysergamide Analogs with Targeted Receptor Modulation

The synthesis and evaluation of novel analogs of N-Morpholinyllysergamide represent a critical frontier in psychedelic science. The goal is to design compounds with improved receptor selectivity and functional activity, potentially separating therapeutic effects from undesired psychoactive properties. This endeavor is fundamentally guided by the principles of structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. wikipedia.orgnih.gov

Recent research into lysergamide (B1675752) derivatives has highlighted how subtle structural modifications can significantly alter pharmacological profiles. caymanchem.com For instance, substitutions at the N1 and N6 positions of the ergoline (B1233604) scaffold have been shown to modulate potency and receptor affinity. caymanchem.com Future research on N-Morpholinyllysergamide should systematically explore modifications to its morpholine (B109124) moiety and other positions on the lysergic acid core. The objective would be to create a library of analogs with varied affinities for serotonin (B10506) receptors, particularly the 5-HT2A, 5-HT2C, and 5-HT1A subtypes, as well as dopamine (B1211576) receptors. mdpi.comnih.gov

By designing molecules with specific receptor interaction profiles, researchers can aim to fine-tune the resulting intracellular signaling cascades. news-medical.net For example, biasing signaling towards specific G-protein or β-arrestin pathways could potentially isolate anxiolytic or neuroplastic effects from hallucinogenic ones. This targeted approach could lead to the development of novel therapeutics for a range of neuropsychiatric disorders. nih.gov

Table 1: Potential Structural Modifications of N-Morpholinyllysergamide for SAR Studies

| Modification Site | Potential Substituents | Desired Pharmacological Outcome |

|---|---|---|

| Morpholine Ring | Alkyl, Aryl, Halogen groups | Altered 5-HT receptor subtype selectivity |

| N1 Position | Acyl, Alkyl groups | Prodrug strategies, modified pharmacokinetics |

| N6 Position | Varied alkyl chains | Modulation of 5-HT2A receptor potency |

Advanced Pre-clinical Modeling for Lysergamide Research (e.g., Humanized Models)

The translation of findings from preclinical models to human clinical outcomes is a persistent challenge in psychiatric drug development. scienceadvancement.org The psychedelic field is actively seeking to overcome the limitations of traditional animal models, such as the head-twitch response (HTR) test in rodents, which may not fully recapitulate the complexity of psychedelic effects in humans. scienceadvancement.org

Future research on N-Morpholinyllysergamide will necessitate the adoption of more sophisticated and human-relevant preclinical models. harvard.edu These include:

Humanized Rodent Models: Genetically engineered mice that express human receptors, such as the 5-HT2A receptor, can provide more accurate data on the binding and functional activity of lysergamides. nih.govnih.govnih.gov Given the known pharmacological differences between human and rodent 5-HT2A receptors, these models are invaluable for predicting human responses. nih.gov

In Vitro Human-Derived Models: The use of human-derived cells and tissues offers a powerful alternative to animal testing. scienceadvancement.org Brain organoids and "organs-on-a-chip" technology can model complex neural circuits and the blood-brain barrier, allowing for the study of N-Morpholinyllysergamide's effects on human neuronal function in a controlled environment. scienceadvancement.orgharvard.edu Patient-derived induced pluripotent stem cells (iPSCs) can be used to create personalized models to investigate the neurobiology of psychiatric disorders and test the efficacy of novel lysergamides. massgeneral.org

These advanced models will be instrumental in elucidating the mechanisms of action of N-Morpholinyllysergamide and its analogs, assessing their therapeutic potential, and de-risking the transition to human clinical trials. nih.govmva.org

Integration of Omics Data for a Comprehensive Understanding of Lysergamide Action

A systems-level understanding of how N-Morpholinyllysergamide affects the brain requires the integration of multiple "omics" datasets. springernature.com This approach moves beyond studying a single molecular target to capturing the global changes in genes, proteins, and metabolites that occur in response to the compound. elifesciences.orgnih.gov

Future research should incorporate the following omics technologies:

Genomics and Pharmacogenomics: Investigating how genetic variations, particularly in serotonin receptor genes (e.g., HTR2A), influence an individual's response to N-Morpholinyllysergamide is crucial for personalized medicine. azolifesciences.comnih.govresearchgate.net Identifying single nucleotide polymorphisms (SNPs) that alter receptor function can help predict therapeutic efficacy and potential adverse reactions. azolifesciences.com

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptome) and protein levels (proteome) after administration of N-Morpholinyllysergamide can reveal the downstream signaling pathways and cellular processes modulated by the compound. nih.gov This can help identify novel therapeutic targets and biomarkers of treatment response.

Metabolomics: Studying the metabolic fingerprint of N-Morpholinyllysergamide can provide insights into its metabolic fate and identify active metabolites. uni-freiburg.de

By integrating these multi-omics datasets, researchers can construct comprehensive models of N-Morpholinyllysergamide's mechanism of action, from receptor binding to changes in neural circuitry and behavior. arxiv.org

Methodological Advancements in Lysergamide Analytical and Pharmacological Research

The potency of lysergamides necessitates highly sensitive and selective analytical methods for their detection and quantification in biological samples. ejournals.euresearchgate.net Furthermore, sophisticated pharmacological assays are required to accurately characterize their interactions with various receptors.

Future research will depend on continued advancements in these areas:

Analytical Chemistry: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for quantifying N-Morpholinyllysergamide and its metabolites in plasma and other biological matrices. ejournals.eumdpi.com The development of even more sensitive methods will be critical for detailed pharmacokinetic studies. Other powerful techniques for structural elucidation include nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.govescholarship.orgx-mol.com

Pharmacological Assays: In vitro functional assays are crucial for determining the efficacy and potency of N-Morpholinyllysergamide analogs at various G-protein coupled receptors. High-throughput screening platforms can accelerate the discovery of new leads with desirable pharmacological properties.

Neuroimaging: Advanced neuroimaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), can be used in preclinical and clinical studies to visualize the distribution of N-Morpholinyllysergamide in the brain and its effects on neural network activity. mdpi.commassgeneral.org

Table 2: Key Analytical and Pharmacological Techniques for N-Morpholinyllysergamide Research

| Technique | Application |

|---|---|

| LC-MS/MS | Quantification in biological fluids |

| High-Resolution Mass Spectrometry | Structural elucidation of metabolites |

| NMR Spectroscopy | Definitive structural characterization |

| X-ray Crystallography | Determination of 3D molecular structure |

| Radioligand Binding Assays | Measurement of receptor affinity |

| Functional Cellular Assays | Determination of agonist/antagonist activity and potency |

| PET Imaging | In vivo receptor occupancy and brain distribution |

By leveraging these advanced methodologies, the scientific community can continue to unravel the complexities of N-Morpholinyllysergamide and pave the way for the development of next-generation psychedelic-inspired therapeutics.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying N-Morpholinyllysergamide tartrate in experimental samples?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with Quality by Design (QbD) principles is widely validated. For example, a Box-Behnken experimental design can optimize parameters like mobile phase composition, flow rate, and column temperature to achieve robust separation and quantification. Critical responses (e.g., retention time, peak symmetry) are analyzed via ANOVA to confirm method suitability .

- Data Reference : A QbD-based RP-HPLC method for evogliptin tartrate achieved >98% accuracy with a linear range of 10–50 µg/mL, demonstrating applicability for related tartrate derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Solid-liquid phase synthesis protocols, adapted from potassium antimony tartrate synthesis, recommend strict control of:

- Molar ratios (e.g., 1.05:2.0:92 for precursor:ligand:water).

- Temperature (e.g., 90°C for optimal yield).

- Reaction time (e.g., 4.5 hours).

Post-synthesis characterization via X-ray diffraction (monoclinic crystal structure) and IR spectroscopy ensures structural fidelity .

Advanced Research Questions

Q. How can experimental designs optimize controlled-release formulations of this compound?

- Methodological Answer : A 2³-factorial design evaluates variables like polymer-drug ratios and hydroxypropyl methylcellulose (HPMC) viscosity grades. For example:

| Variable | Range | Impact on Release |

|---|---|---|

| Polymer:Drug Ratio | 1:1–3:1 | ↑ Ratio delays T50% (time for 50% drug release) |

| HPMC K4M:K15M Ratio | 1:1–1:3 | Higher K15M content prolongs floating time in gastric media |

| Regression models predict optimal formulations, validated via dissolution studies and Fickian diffusion analysis . |

Q. What strategies assess robustness in analytical or pharmacological methods for this compound?

- Methodological Answer : Box-Behnken designs test method robustness by varying parameters (e.g., ammonium hydroxide concentration: 0.17–0.92 mol/kg; sodium tartrate: 8.4–16.8 µmol/kg). Statistical insignificance (p > 0.05) in ANOVA confirms resilience to variable fluctuations .

- Case Study : A gravimetric titration method for EDTA disodium salt achieved 0.021% relative precision using this approach .

Q. How are in vitro neuropharmacological models used to evaluate this compound's neurotoxicity or receptor interactions?

- Methodological Answer : Neuronal nicotinic acetylcholine receptor (nAChR) binding assays in cortical or hippocampal cultures quantify receptor upregulation/downregulation. Dose-response curves (e.g., 0.1–10 µM) are analyzed via two-way ANOVA and Pearson correlations (e.g., receptor density vs. behavioral outcomes in marble-burying tests) .

Safety and Regulatory Considerations

Q. What in silico or in vitro approaches address data gaps in toxicity profiles?

- Methodological Answer : Computational tools (e.g., QSAR models) predict acute toxicity, while Ames tests and chromosomal aberration assays (e.g., CHO cell lines) screen for mutagenicity. For example, brimonidine tartrate showed no clastogenicity in similar assays, supporting tiered testing frameworks for structurally related compounds .

Data Contradiction Management

Q. How should researchers resolve discrepancies in pharmacological efficacy across studies?

- Methodological Answer : Meta-analysis of dose-response data (e.g., EC50 values) and stratification by experimental conditions (e.g., cell type, incubation time) identify confounding variables. For example, nicotine tartrate’s anxiolytic effects vary significantly between rodent models and human trials, necessitating species-specific validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.